BMS-929075 is under investigation in clinical trial NCT01525212 (Multiple Ascending Dose Study of BMS-929075 in Hepatitis C Virus (HCV) Infected Patients).
Related Compounds
Anthranilic Acid 4
Compound Description: Anthranilic acid 4 is a high-throughput screening hit that served as a starting point for the development of BMS-929075. Its specific structure is not disclosed in the provided abstracts. It acts as an allosteric inhibitor of the HCV NS5B palm site.
Relevance: Anthranilic acid 4, along with two other compounds, provided structural inspiration for the development of BMS-929075. Structural overlays of these three distinct inhibitors bound to the NS5B palm site guided the optimization process. This suggests that anthranilic acid 4 shares key structural features with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide, despite being classified as a distinct chemical class.
Benzofuran Analogue 5
Compound Description: Benzofuran analogue 5 is a known NS5B palm site allosteric inhibitor. Its specific structure is not detailed in the abstracts provided.
Relevance: Similar to anthranilic acid 4, the bound structure of benzofuran analogue 5 contributed to the structure-based design approach leading to BMS-929075. This implies that benzofuran analogue 5 shares significant structural features with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and likely influenced its core benzofuran structure.
Benzothiadiazine Derivative 6
Compound Description: Benzothiadiazine derivative 6 is an NS5B palm site allosteric inhibitor. Its specific structure is not disclosed in the provided abstracts.
Relevance: Alongside anthranilic acid 4 and benzofuran analogue 5, the structure of benzothiadiazine derivative 6, when bound to the NS5B palm site, informed the optimization strategy that resulted in the development of BMS-929075. This suggests that while chemically distinct, benzothiadiazine derivative 6 possesses structural elements that are shared with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and influenced its design.
Benzofuran Template 7
Compound Description: Benzofuran template 7 served as the initial structure for a fragment growing approach in the development of BMS-929075. It likely represents a simplified core structure lacking the specific substituents present in the final compound.
Relevance: This compound represents the starting point for the development of the more complex 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide. The optimization process involved building upon this benzofuran scaffold to achieve the desired potency and pharmacokinetic properties.
Compound Description: This compound was co-crystallized with the Hepatitis C Virus Genotype 2a strain JFH1 NS5B RNA-dependent RNA polymerase. Its structure is very similar to BMS-929075.
Relevance: This compound shares the core benzofuran structure with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and differs only in the substituent at the 6-position of the benzofuran ring. This close structural similarity suggests they might have similar binding modes and inhibitory activities against HCV NS5B polymerase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
CCT365623 is a Lysyl oxidase inhibitor. CCT365623 disrupts EGFR cell surface retention and delays the growth of primary and metastatic tumour cells in vivo. LOX regulates EGFR cell surface retention to drive tumour progression.
CCTA-1523 is an inhibitor of the efflux function of ABCG2. CCTA-1523 selectively reverses ABCG2-mediated MDR in cancer cells, both in vitro and in vivo.
Ilacirnon (CCX-140) is under investigation in clinical trial NCT01440257 (A Study to Evaluate the Effect of CCX140-B on Urinary Albumin Excretion in Subjects With Type 2 Diabetes and Albuminuria).
CCX872, also known as CCX872-B, is a potent and orally active CCR2 antagonist with potential immunomodulating and antineoplastic activities. CCX872-B specifically binds to CCR2 and prevents the binding to its cognate endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This may result in the inhibition of both CCR2 activation and CCR2-mediated signal transduction, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation.